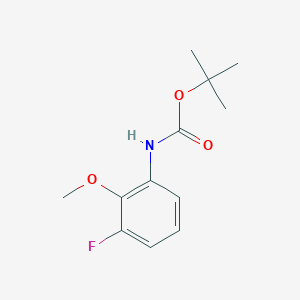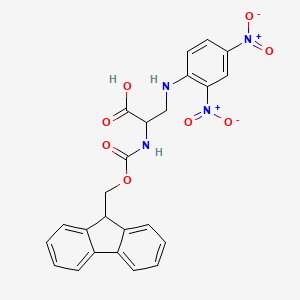
Fmoc-Dap(Dnp)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester (Fmoc-Dap(Dnp)-OH) is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique properties, which include the presence of both the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 2,4-dinitrophenyl (Dnp) group. These groups provide stability and facilitate the selective deprotection of amino acids during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Dinitrophenyl Group: The protected amino acid is then reacted with 2,4-dinitrophenyl chloride to introduce the 2,4-dinitrophenyl group.
Industrial Production Methods
Industrial production of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be selectively removed using a base such as piperidine, while the 2,4-dinitrophenyl group can be removed using a reducing agent like sodium dithionite.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for 9-fluorenylmethyloxycarbonyl group removal; sodium dithionite in aqueous solution for 2,4-dinitrophenyl group removal.
Substitution: Various nucleophiles in organic solvents such as dichloromethane or dimethylformamide.
Major Products Formed
Deprotected Amino Acids: Removal of the protecting groups yields the free amino acid, which can be further modified or used in peptide synthesis.
Substituted Derivatives: Introduction of different functional groups through substitution reactions results in a variety of modified amino acids.
Scientific Research Applications
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Modified peptides incorporating this compound can be used in drug delivery systems.
Biomaterials: Used in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group provides stability to the amino group, preventing unwanted reactions during synthesis. The 2,4-dinitrophenyl group can be selectively removed, allowing for the stepwise assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
9-fluorenylmethyloxycarbonyl-2,3-diaminobutanoic acid (Fmoc-Dab-OH): Similar structure but lacks the 2,4-dinitrophenyl group.
9-fluorenylmethyloxycarbonyl-2,3-diaminohexanoic acid (Fmoc-Dah-OH): Longer carbon chain compared to 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester.
Uniqueness
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and 2,4-dinitrophenyl groups, which provide selective protection and deprotection capabilities, making it highly versatile in peptide synthesis.
Properties
IUPAC Name |
3-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O8/c29-23(30)21(12-25-20-10-9-14(27(32)33)11-22(20)28(34)35)26-24(31)36-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,25H,12-13H2,(H,26,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJCJFFDYXFRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

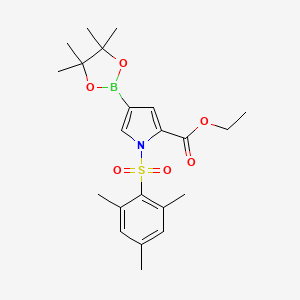
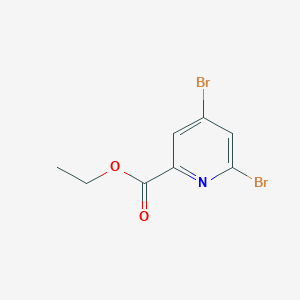

![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)
![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
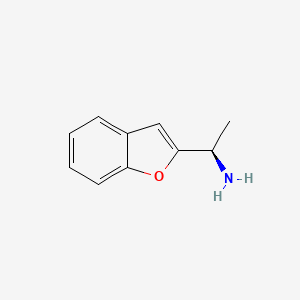
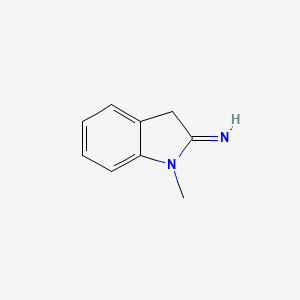
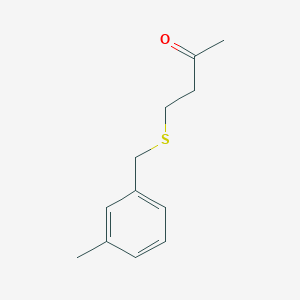
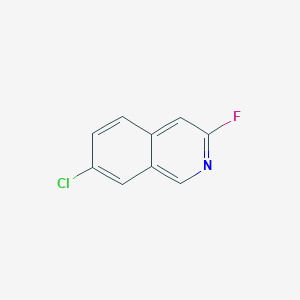
![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
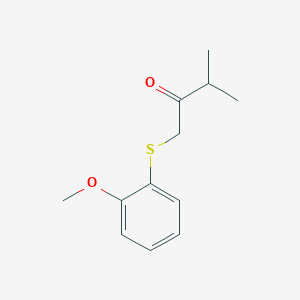
![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
